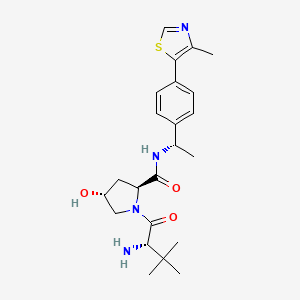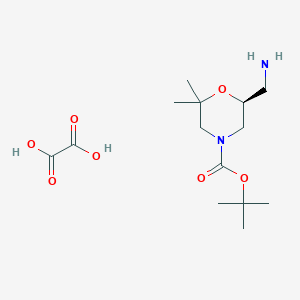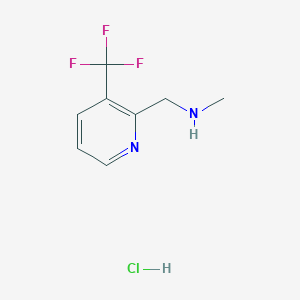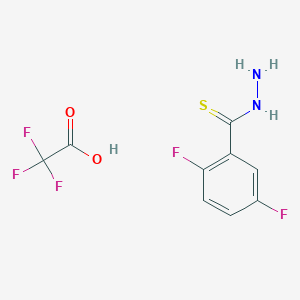![molecular formula C69H81B3F12O3 B3028432 1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate CAS No. 2056254-18-1](/img/structure/B3028432.png)
1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate
Descripción general
Descripción
Synthesis Analysis
The synthesis of trisubstituted benzene derivatives can involve various strategies. For example, 1,3,5-Tris(hydrogensulfato) benzene is prepared by reacting phloroglucinol with chlorosulfonic acid in dichloromethane at room temperature . This method offers advantages such as excellent yields and eco-friendly reaction conditions. Similarly, the synthesis of other trisubstituted benzene compounds, like those with acetylenic groups, can involve palladium-catalyzed alkynylations and other catalytic processes . These methods are crucial for constructing the complex molecular architecture characteristic of these compounds.
Molecular Structure Analysis
The molecular structure of trisubstituted benzene derivatives is often complex and can be elucidated using X-ray crystallography. For instance, the molecular and crystal structure of 1,3,5-tris[4′-(C-o-carboranyl)biphenyl-4-yl]benzene shows an asymmetric conformation with substantial distortions from linear geometry . Similarly, the structure of 1,3,5-tris(4-biphenylyl)benzene reveals a propeller-like orientation of the biphenyl fragments . These structural analyses are essential for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of trisubstituted benzene derivatives can vary widely depending on their substituents. For example, 1,2,3,5-tetrakis(trifluoromethyl)benzene reacts with organolithium compounds to give de-aromatized products . The presence of electron-withdrawing or electron-donating groups can significantly influence the types of chemical reactions these compounds can undergo, as well as their selectivity and yield.
Physical and Chemical Properties Analysis
The physical and chemical properties of trisubstituted benzene derivatives are closely related to their molecular structure. For instance, the presence of acetylenic groups can lead to a tendency for topochemical interactions, which is important for polymerization processes . Additionally, the introduction of electron-accepting or electron-donating groups can alter the optical properties of these compounds, as seen in the synthesis of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, which exhibit nonlinear optical properties .
Aplicaciones Científicas De Investigación
Two-Photon Absorption Properties
Y. Yan et al. (2007) synthesized multi-branched chromophores, including a compound structurally related to 1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate. Their research focused on two-photon absorption properties, highlighting the potential use of such molecules in two-photon fluorescence applications. This indicates the relevance of these compounds in advanced imaging and photopolymerization techniques (Y. Yan et al., 2007).
Porous Structures and Chemical Functionality
Research by Y.-H. Kiang et al. (1999) explored molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene, a compound similar in structure to the subject chemical. They noted the formation of nearly invariant pseudohexagonal porous structures, showcasing the ability of such molecules to form unique structures with potential applications in materials science and nanotechnology (Y.-H. Kiang et al., 1999).
Nonlinear Optical Properties
B. Cho et al. (2002) investigated 1,3,5-Tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, which bear resemblance to the target compound, for their nonlinear optical properties. This study indicates the potential of such compounds in the development of materials for optical devices and photonics (B. Cho et al., 2002).
Hexatopic Ligands in Coordination Polymers
Giacomo Manfroni et al. (2021) synthesized hexatopic ligands, including 1,3,5-tris(4,2′:6′,4′′-terpyridin-4′-yl)benzene, related to the target molecule. These ligands unexpectedly formed one-dimensional coordination polymers, revealing their potential in the creation of novel polymeric materials with diverse applications (Giacomo Manfroni et al., 2021).
Host Materials for Phosphorescent OLEDs
Gaowen Liu et al. (2017) researched molecules including 1,3,5-tris(9-phenyl-9H-fluoren-9-yl)benzene, structurally related to the target compound. They identified these materials as effective hosts for blue phosphor in OLEDs, indicating the relevance of such compounds in the development of advanced display technologies (Gaowen Liu et al., 2017).
Safety and Hazards
The compound has been classified with the GHS pictograms GHS05 and GHS07, indicating that it can cause harm if swallowed and causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Mecanismo De Acción
Mode of Action
It is known that the compound’s structure allows it to participate in the formation of two-dimensional covalent organic frameworks . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is suggested that the compound may play a role in the synthesis of two-dimensional covalent organic frameworks , but the specific pathways and downstream effects are yet to be determined.
Result of Action
It is known that the compound can participate in the formation of two-dimensional covalent organic frameworks
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the synthesis of two-dimensional covalent organic frameworks from a halogenated aromatic monomer under ultra-high vacuum conditions is shown to be dependent on the choice of substrate . .
Propiedades
IUPAC Name |
4-[(E)-2-[4-[3,5-bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H81O3.3BF4/c1-64(2,3)58-37-49(38-59(70-58)65(4,5)6)22-19-46-25-31-52(32-26-46)55-43-56(53-33-27-47(28-34-53)20-23-50-39-60(66(7,8)9)71-61(40-50)67(10,11)12)45-57(44-55)54-35-29-48(30-36-54)21-24-51-41-62(68(13,14)15)72-63(42-51)69(16,17)18;3*2-1(3,4)5/h19-45H,1-18H3;;;/q+3;3*-1/b22-19+,23-20+,24-21+;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKUGSXIKDKNH-PSBCWXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C=CC5=CC(=[O+]C(=C5)C(C)(C)C)C(C)(C)C)C6=CC=C(C=C6)C=CC7=CC(=[O+]C(=C7)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)/C=C/C5=CC(=[O+]C(=C5)C(C)(C)C)C(C)(C)C)C6=CC=C(C=C6)/C=C/C7=CC(=[O+]C(=C7)C(C)(C)C)C(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H81B3F12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2056254-18-1 | |
| Record name | 1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



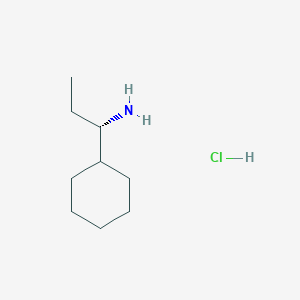
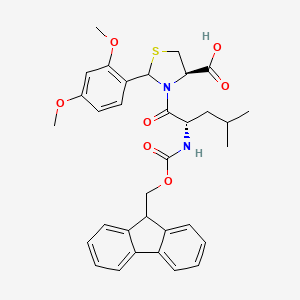
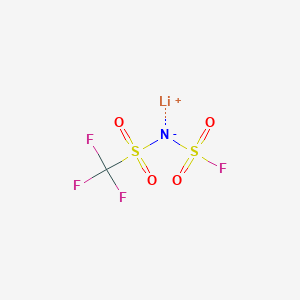
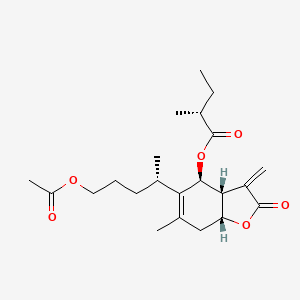
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)
![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)
